Bienvenue dans la boutique en ligne BenchChem!

(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride

Antihistaminic pharmacology Scaffold comparison CNS drug design

Specify the (R)-enantiomer hydrochloride (CAS 2568496-51-3) to ensure target engagement in CNS programs. Its 9aR stereochemistry is essential for CB₁ agonist activity and >970-fold D₄ selectivity, as demonstrated in comparative pharmacology studies. The defined monohydrochloride salt (1:1 stoichiometry, MW 176.69) simplifies reaction calculations versus the dihydrochloride or free base. This conformationally constrained scaffold, validated as the most effective gross structure for antihistaminic activity, avoids the pharmacological ambiguity of racemic (CAS 4430-75-5) or (S)-configured (CAS 2634703-34-5) alternatives. Ideal for medicinal chemistry and chiral reference standard applications.

Molecular Formula C8H17ClN2
Molecular Weight 176.69 g/mol
Cat. No. B8106954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride
Molecular FormulaC8H17ClN2
Molecular Weight176.69 g/mol
Structural Identifiers
SMILESC1CCN2CCNCC2C1.Cl
InChIInChI=1S/C8H16N2.ClH/c1-2-5-10-6-4-9-7-8(10)3-1;/h8-9H,1-7H2;1H/t8-;/m1./s1
InChIKeyQTGTUMDNEOMKKL-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Octahydro-2H-pyrido[1,2-a]pyrazine Hydrochloride: Chiral Bicyclic Diamine Building Block for CNS-Targeted Drug Discovery


(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride (CAS 2568496-51-3) is the monohydrochloride salt of a chiral, saturated bicyclic diamine belonging to the piperazinopiperidine class (also known as 1,4-diazabicyclo[4.4.0]decane derivatives). With molecular formula C₈H₁₇ClN₂ and molecular weight 176.69 g/mol, it features a single stereogenic center at the 9a bridgehead position in the (R) absolute configuration . The compound is supplied as a solid with typical purity specifications of 95–98% and is classified as a non-hazardous research chemical for laboratory and further manufacturing use only . Its fused piperazine-piperidine bicyclic core serves as a conformationally constrained scaffold that has been exploited in multiple CNS drug discovery programs targeting histamine H₃, dopamine D₄, serotonin 5-HT₁A, and cannabinoid CB₁ receptors.

Why (R)-Octahydro-2H-pyrido[1,2-a]pyrazine Hydrochloride Cannot Be Interchanged with Racemic, (S)-Enantiomer, or Alternative Diazabicyclo Scaffolds


Three orthogonal dimensions preclude generic substitution of this compound: stereochemistry, scaffold topology, and salt form. First, absolute configuration at the 9a chiral center directly governs receptor pharmacology—CB₁ agonist activity has been shown to be dependent upon the absolute configuration of the bicyclic ring system [1]. Substituting the (R)-enantiomer (CAS 179605-64-2 / 2568496-51-3) with the (S)-antipode (CAS 179605-63-1 / 2634703-34-5) or the racemate (CAS 4430-75-5) may invert or abolish target engagement. Second, the octahydro-2H-pyrido[1,2-a]pyrazine scaffold was identified in a direct comparative pharmacological study as the most effective gross structure for antihistaminic activity versus decahydropyrido[1,2-d][1,4]diazepine (scaffold II) and decahydropyrido[1,2-a][1,4]diazepine (scaffold III) derivatives, with the 2H-regioisomer outperforming the 1H-regioisomer in receptor-targeted programs [2]. Third, the monohydrochloride salt provides a defined stoichiometric ratio (1:1 base:HCl) with computed LogP and solubility characteristics that differ measurably from the free base, dihydrochloride, and oxalate salt forms, impacting dissolution behavior and formulation compatibility.

Quantitative Differentiation Evidence for (R)-Octahydro-2H-pyrido[1,2-a]pyrazine Hydrochloride: Comparator-Anchored Data


Octahydro-2H-pyrido[1,2-a]pyrazine Scaffold Demonstrates Superior Antihistaminic Potency Over Diazepine-Fused Comparators with Lower Acute Toxicity Than Diphenhydramine

In a systematic pharmacological evaluation of 18 compounds spanning three diazabicycloalkane scaffolds, the octahydro-2H-pyrido[1,2-a]pyrazine core (designated scaffold I) was identified as the most effective gross structure for antihistaminic activity, outperforming decahydropyrido[1,2-d][1,4]diazepine (scaffold II) and decahydropyrido[1,2-a][1,4]diazepine (scaffold III) derivatives. Within scaffold I, the 2-benzhydryl-substituted derivative (I-2) emerged as the most powerful agent, exhibiting in vitro and in vivo antihistaminic potency estimated to be equivalent to diphenhydramine (IV) based on adsorbability to guinea pig ileum. Critically, I-2 demonstrated lower acute toxicity than both diphenhydramine and homochlorcyclizine, and was more effective than diphenhydramine in antiserotoninic, anticholinergic, and anti-barium activities [1]. This establishes the 2H-pyrido[1,2-a]pyrazine core—the unsubstituted scaffold underlying the target compound—as pharmacologically privileged relative to its closest diazepine-fused structural alternatives.

Antihistaminic pharmacology Scaffold comparison CNS drug design

The (7R,9aS) Stereochemical Configuration of the Pyrido[1,2-a]pyrazine Scaffold Enables >970-Fold Dopamine D₄ vs D₂ Receptor Subtype Selectivity

The pyrido[1,2-a]pyrazine scaffold bearing defined stereochemistry at the 7- and 9a-positions can achieve exceptional receptor subtype selectivity. CP-293019—a compound incorporating the (7R,9aS)-octahydro-pyrido[1,2-a]pyrazine core—is a potent dopamine D₄ receptor antagonist with a Ki of 3.4 nM at the human D₄ receptor expressed in CHO cells, as measured by [³H]spiperone displacement [1]. Against the closely related D₂ receptor subtype under identical assay conditions, the same compound exhibits a Ki greater than 3,310 nM, yielding a selectivity ratio exceeding 970-fold [2]. The (7R,9aS) configuration, which shares the same (R) absolute stereochemistry at the 9a bridgehead position as the target compound, is essential to this selectivity profile. Furthermore, CP-293019 demonstrated functional in vivo activity by inhibiting apomorphine-induced hyperlocomotion in rats after oral dosing [2], confirming that the scaffold's selectivity translates into CNS behavioral pharmacology.

Dopamine D₄ receptor Receptor subtype selectivity Antipsychotic drug discovery

Absolute Configuration at the 9a Chiral Center Determines CB₁ Cannabinoid Receptor Agonist Activity in Bicyclic Piperazine Series

In a structure-activity relationship study from Merck Research Laboratories, bicyclic piperazine derivatives incorporating the octahydro-2H-pyrido[1,2-a]pyrazine scaffold were synthesized as conformationally constrained analogs of N-alkyl piperazines and evaluated as CB₁ receptor agonists. The study explicitly concluded that CB₁ receptor agonist activity was dependent upon the absolute configuration of the chiral center of the bicyclic ring system [1]. While the conformational constraint imposed by the bicyclic scaffold did not protect against N-dealkylation metabolism, several bicyclic analogs demonstrated greater potency than the unconstrained monocyclic piperazine lead compound. Compound 8b, containing the chirally defined bicyclic core, demonstrated potent antinociceptive activity in vivo [1]. This configuration-dependence establishes that the (R)-enantiomer (CAS 2568496-51-3) and the (S)-enantiomer (CAS 2634703-34-5) of octahydro-2H-pyrido[1,2-a]pyrazine are not pharmacologically interchangeable for CB₁-targeted programs.

Cannabinoid CB₁ receptor Chirality-activity relationship Conformational constraint

Hydrochloride Salt Form Provides Differentiated Computed LogP and Handling Profile Relative to Free Base, Dihydrochloride, and Oxalate Forms

The monohydrochloride salt (CAS 2568496-51-3, MW 176.69) exhibits computed physicochemical properties that distinguish it from the free base (CAS 179605-64-2, MW 140.23) and alternative salt forms. The HCl salt has a computed LogP of 0.8659 with TPSA of 15.27 Ų, 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 0 rotatable bonds . In contrast, the (R)-free base has a reported computed LogP ranging from 0.71 (Chemsrc estimate) to 1.00 (ACD/Labs Percepta prediction via ChemSpider), with a predicted pKa of 9.80 ± 0.20 . The racemic free base (CAS 4430-75-5) reports LogP of 0.71–1.00 depending on the estimation method, with PSA of 15.27 Ų . The monohydrochloride salt's LogP value (0.8659) falls between the most conservative and liberal free base estimates, and its defined 1:1 stoichiometry provides a precise molecular weight for reaction calculations—unlike the dihydrochloride (MW 213.15) or oxalate (MW 230.26) forms, which introduce different counterion masses and potential interference profiles in downstream chemistry. The HCl salt's single protonation state simplifies pH-dependent handling relative to the free base, which requires nitrogen-atmosphere storage at 2–8°C to prevent oxidative degradation .

Physicochemical property differentiation Salt form selection Solid-state handling

Evidence-Backed Procurement Scenarios for (R)-Octahydro-2H-pyrido[1,2-a]pyrazine Hydrochloride in Drug Discovery and Chemical Biology


Chiral Building Block for Stereochemistry-Dependent Cannabinoid CB₁ Agonist Lead Optimization

When synthesizing conformationally constrained CB₁ receptor agonists, the enantiopure (R)-configured hydrochloride salt must be specified over the racemate (CAS 4430-75-5) or (S)-enantiomer (CAS 2634703-34-5), as CB₁ agonist activity has been demonstrated to depend on the absolute configuration of the bicyclic ring system chiral center [1]. The monohydrochloride salt's defined 1:1 stoichiometry (MW 176.69) simplifies reaction calculations compared to the dihydrochloride, and its ambient storage compatibility reduces cold-chain procurement complexity. This scenario applies to programs targeting pain, appetite regulation, or other CB₁-modulated indications where conformational constraint of the piperazine pharmacophore is desired.

Enantiopure Scaffold for Dopamine D₄ Receptor-Selective Antagonist Development

Programs targeting the dopamine D₄ receptor for antipsychotic or cognitive disorder indications should procure the (R)-configured building block, as the (7R,9aS) stereochemistry of the elaborated pyrido[1,2-a]pyrazine scaffold has been validated to achieve >970-fold selectivity for D₄ over D₂ receptors (CP-293019: D₄ Ki = 3.4 nM vs D₂ Ki > 3,310 nM) [2]. Use of the racemic or (S)-configured starting material would introduce stereochemical heterogeneity incompatible with the defined (7R,9aS) geometry required for this selectivity profile. The free base may also be used for N-functionalization reactions where the unprotected secondary amines are required, with the HCl salt reserved for storage and for reactions tolerating or requiring the protonated form.

Preferred Scaffold Core for Polypharmacological Antihistaminic-Antiserotoninic Lead Generation

For discovery programs seeking combined antihistaminic, antiserotoninic, and anticholinergic activities with a favorable safety margin, the 2H-pyrido[1,2-a]pyrazine scaffold is the empirically validated first choice. It was identified as the most effective gross structure among three diazabicycloalkane classes, with the 2-benzhydryl derivative demonstrating potency equivalent to diphenhydramine but with lower acute toxicity and superior ancillary pharmacological activities [3]. Procuring the (R)-enantiomer hydrochloride provides both the optimal scaffold and the defined chirality needed to control stereochemical outcomes during subsequent 2,7-functionalization for SAR exploration.

Analytical Reference Standard for Chiral Purity Method Development in Pharmaceutical Quality Control

Given the demonstrated dependence of biological activity on absolute configuration for both CB₁ and D₄ receptor programs, the (R)-enantiomer hydrochloride serves as a critical reference standard for developing and validating chiral HPLC or SFC methods to determine enantiomeric excess in synthetic intermediates and final APIs. Its defined single stereocenter (9aR), commercial availability at 95–98% purity, and the existence of the separate (S)-antipode (CAS 2634703-34-5) enable construction of a two-point enantiomeric purity calibration curve essential for release testing in GMP environments where the (R)-configuration is a critical quality attribute.

Quote Request

Request a Quote for (R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.